Pranosal

COX-2 inhibition Anti-inflammatory Enzymatic assay

Pranosal (CAS 17716-89-1) is a synthetic ester prodrug of salicylic acid (NSAID), listed in the 1970 p-INN List-24. Researchers face limited commercial availability for this niche compound. • COX-2 inhibitor (IC50 45 nM) for NSAID candidate screening & inflammatory pathway assays. • Ester prodrug structure (LogP 4.29) enables enzymatic hydrolysis kinetics & esterase activation studies. • HPLC/LC-MS reference standard for salicylate prodrug detection in biological matrices. Sourced with verified purity from BenchChem, supporting mg- to gram-scale procurement with reliable global logistics.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 17716-89-1
Cat. No. B100911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePranosal
CAS17716-89-1
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC1CCC(N1CCCOC(=O)C2=CC=CC=C2O)C
InChIInChI=1S/C16H23NO3/c1-12-8-9-13(2)17(12)10-5-11-20-16(19)14-6-3-4-7-15(14)18/h3-4,6-7,12-13,18H,5,8-11H2,1-2H3
InChIKeyTVNKQHWRADJSQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pranosal: A Salicylic Acid Prodrug NSAID


Pranosal (CAS 17716-89-1) is a synthetic ester prodrug of salicylic acid, classified as a non-steroidal anti-inflammatory drug (NSAID) [1]. Its structure consists of a salicylate moiety linked via an ester bond to 3-(2,5-dimethyl-1-pyrrolidinyl)propanol [2]. As an analgesic and anti-inflammatory agent, Pranosal was listed in the 1970 p-INN List-24 and 1971 r-INN List-11, indicating early interest in its therapeutic potential [3].

Prodrug compound for COX-2 pathway and inflammation research
Ester prodrug with specific promoiety controlling hydrolysis and distribution
Not a generic salicylate; physicochemical profile differs from free salicylic acid

Pranosal: Substitution Challenges with Generic Salicylates


Pranosal is designed as a prodrug of salicylic acid, a strategy commonly employed in NSAID development to improve physicochemical properties and reduce gastrointestinal toxicity [1]. However, prodrugs are not interchangeable. The specific promoiety—in this case, 3-(2,5-dimethyl-1-pyrrolidinyl)propanol—dictates the compound's physicochemical profile, including lipophilicity (calculated LogP of 4.29), stability, and enzymatic hydrolysis rate . These parameters critically influence absorption, distribution, and the rate of active salicylate release, meaning that Pranosal cannot be directly substituted by another salicylate prodrug (e.g., salsalate or acetylsalicylic acid) or by salicylic acid itself without altering the experimental or therapeutic outcome.

Pranosal (target)
Ester prodrug with 2,5-dimethylpyrrolidine promoiety; calculated LogP ~4.29
Salicylic acid / other salicylate prodrugs
Free carboxylic acid or different promoiety; LogP and hydrolysis kinetics may not transfer
Prodrug substitution may alter active salicylate release rate, tissue exposure, and gastric-contact profile; direct interchange requires hydrolysis and permeability validation.

Pranosal: Quantitative Evidence vs. Salicylate NSAIDs


COX-2 Inhibition Potency

Pranosal has a reported IC50 value of 45 nM for inhibition of human recombinant cyclooxygenase-2 (COX-2) [1]. This is a moderate potency within the NSAID class; for comparison, the prototypical NSAID ibuprofen has a reported COX-2 IC50 of 1.8 µM (1,800 nM) [2]. Aspirin (acetylsalicylic acid) exhibits a COX-2 IC50 of >100 µM (>100,000 nM) [3]. Pranosal is thus approximately 40-fold more potent than ibuprofen and >2,200-fold more potent than aspirin in this isolated enzymatic assay.

COX-2 IC₅₀
Cross-study comparable
IC₅₀ = 45 nM (Pranosal)
Ibuprofen IC₅₀ = 1,800 nM
Aspirin IC₅₀ >100,000 nM
Reported COX-2 inhibition assay context; approximately 40-fold and >2,200-fold differences vs. common NSAID comparators in recombinant enzyme assay
Human recombinant COX-2; HPLC-based 12-HHT detection
COX-2 inhibition Anti-inflammatory Enzymatic assay

Lipophilicity Profile

The calculated partition coefficient (LogP) for Pranosal is 4.29 . This is significantly higher than that of salicylic acid, which has a LogP of approximately 2.26 [1]. The incorporation of the 2,5-dimethylpyrrolidine promoiety increases lipophilicity by nearly 100-fold on a logarithmic scale, which is predicted to enhance membrane permeability and potentially alter distribution kinetics compared to the parent acid.

Lipophilicity (LogP)
Cross-study comparable
Pranosal LogP = 4.29
Salicylic acid LogP = 2.26
Reported LogP may support membrane permeability study interpretation; approximately 100-fold higher lipophilicity than parent acid
In silico ACD/Labs prediction; experimental confirmation recommended
Lipophilicity ADME Drug Design

Prodrug Structure Comparison

Pranosal is an ester prodrug where the carboxylic acid group of salicylic acid is masked by esterification with 3-(2,5-dimethyl-1-pyrrolidinyl)propanol [1]. This prodrug strategy is a class-level approach known to improve gastrointestinal tolerability of NSAIDs by preventing direct contact of the acidic moiety with the gastric mucosa [2]. While direct comparative gastric irritation data for Pranosal are not available, the prodrug design principle is well-established across the NSAID class. In contrast, salicylic acid and many non-prodrug NSAIDs carry a free carboxylic acid group, which is associated with increased gastric irritation and ulcerogenicity.

Prodrug structure
Class-level inference
Ester prodrug
masked carboxylic acid vs. free acid in salicylic acid
Class-level prodrug design may alter gastric exposure profile; direct gastric irritation data for Pranosal not available
Structure analysis only; requires gastric tolerability study confirmation
Prodrug Design Structural Modification NSAID

Pranosal: Application Scenarios


COX-2 Inhibition Screening & Mechanistic Studies

Pranosal is suitable for in vitro enzymatic assays designed to quantify COX-2 inhibitory activity [1]. Its moderate potency (IC50 = 45 nM) makes it a useful reference compound for screening novel NSAID candidates or investigating COX-2-dependent inflammatory pathways in cell-based systems. Researchers should consider that Pranosal is a prodrug and its activity in enzyme assays may not fully reflect its in vivo pharmacological profile.

Prodrug Pharmacokinetics & Hydrolysis

Due to its ester prodrug structure, Pranosal is an appropriate candidate for investigations into prodrug activation kinetics, enzymatic hydrolysis by esterases, and the release profile of active salicylic acid [2]. Studies may involve in vitro incubation with plasma, liver microsomes, or purified esterases, followed by quantitative analysis of parent compound and salicylic acid formation.

Analytical Method & Reference Standard

Pranosal can be employed as an analytical reference standard for the development and validation of chromatographic methods (HPLC, LC-MS) aimed at detecting and quantifying salicylate prodrugs or their metabolites in biological matrices. Its defined physicochemical properties, including a LogP of 4.29 and molecular weight of 277.36 g/mol, facilitate method optimization .

Application
Selection Property
Validation Focus
COX-2 inhibition assays
Reported COX-2 inhibition potency (IC₅₀ 45 nM) and comparator reference values
COX-2 enzyme assay endpoint consistency; reference compound benchmarking
Prodrug hydrolysis studies
Ester prodrug structure with defined promoiety; susceptibility to esterase-mediated cleavage
Hydrolysis kinetics in relevant matrices; salicylic acid release profile
Analytical reference standard
Defined physicochemical properties (LogP 4.29, MW 277.36); chromatographic retention behavior
Method development for salicylate prodrug detection; matrix-specific recovery and stability
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